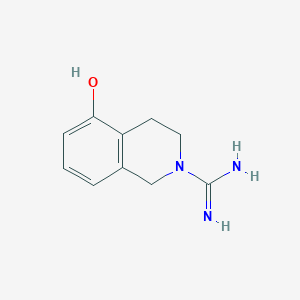

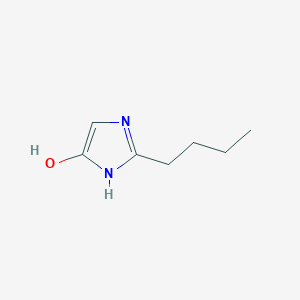

2-ブチル-5-ヒドロキシ-1H-イミダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メタンジエノンは、メタンドロステノロンとしても知られており、合成アナボリックアンドロゲンステロイドです。これは1950年代にジョン・ボズリー・ジグラー博士とCIBA製薬会社によって開発されました。メタンジエノンは、筋肉の成長を促進し、運動能力を高める強力なアナボリック特性で知られています。 バルキングサイクルで効果的であるため、ボディビルディングやスポーツで広く使用されています .

科学的研究の応用

Methandrostenolone has been extensively studied for its applications in various fields:

Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Studied for its effects on muscle growth and protein synthesis.

Medicine: Investigated for its potential in treating muscle wasting diseases and osteoporosis.

Industry: Used in the development of performance-enhancing drugs and supplements

作用機序

メタンジエノンは、筋肉組織の androgen 受容体と相互作用することで効果を発揮します。この相互作用はタンパク質合成を刺激し、窒素貯留を強化することで、筋肉量の増加と筋力を向上させます。 この化合物はまた、筋収縮のためのエネルギーを提供するグリコーゲン分解を促進します .

6. 類似の化合物との比較

メタンジエノンは、次のような他のアナボリックステロイドと比較されることがよくあります。

テストステロン: アナボリック効果とアンドロゲン効果の両方を持つ主要な男性ホルモンです。

メチルテストステロン: メタンジエノンに似ていますが、アロマターゼの速度が速いです。

クロロデヒドロメチルテストステロン: メタンジエノンと比較して、アンドロゲン効果が低いことが知られています

独自性: メタンジエノンは、強力なアナボリック効果と中程度のアンドロゲン効果を兼ね備えているため、ユニークです。 経口バイオアベイラビリティも高いことから、アスリートやボディビルダーに人気があります .

準備方法

合成経路と反応条件: メタンジエノンはテストステロンから合成されます。このプロセスには、テストステロン分子の17-アルファ位置のメチル化が含まれ、これにより経口バイオアベイラビリティが向上します。重要なステップには、次のものが含まれます。

酸化: テストステロンを酸化させてアンドロステンジオンを生成します。

還元: アンドロステンジオンを還元して17-ベータ-ヒドロキシアンドロステンジオンを生成します。

メチル化: 17-アルファ位置でメチル化してメタンジエノンを生成する.

工業的生産方法: メタンジエノンの工業的生産には、上記と同様のステップを使用した大規模な化学合成が関与します。 プロセスは高収率と高純度に向けて最適化されており、多くの場合、精製のための高速液体クロマトグラフィー(HPLC)などの高度な技術が使用されます .

化学反応の分析

反応の種類: メタンジエノンは、次のようないくつかのタイプの化学反応を受けます。

酸化: メタンジエノンは、酸化されてさまざまな代謝産物を生成できます。

還元: 還元反応は、ステロイド構造の二重結合を修飾できます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤.

主な生成物: これらの反応から生成される主な生成物には、メタンジエノンのさまざまなヒドロキシル化およびメチル化誘導体が含まれます .

4. 科学研究アプリケーション

メタンジエノンは、さまざまな分野での用途について広く研究されています。

化学: 検出方法の開発のための分析化学における基準化合物として使用されています。

生物学: 筋肉の成長とタンパク質合成への影響について研究されています。

医学: 筋肉萎縮症や骨粗鬆症の治療における可能性について調査されています。

類似化合物との比較

Methandrostenolone is often compared with other anabolic steroids such as:

Testosterone: The primary male sex hormone with both anabolic and androgenic effects.

Methyltestosterone: Similar to methandrostenolone but with a higher rate of aromatization.

Chlorodehydromethyltestosterone: Known for its lower androgenic effects compared to methandrostenolone

Uniqueness: Methandrostenolone is unique due to its potent anabolic effects combined with moderate androgenic effects. It is also known for its oral bioavailability, making it a popular choice among athletes and bodybuilders .

特性

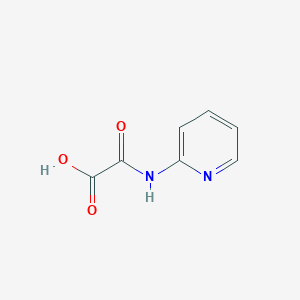

IUPAC Name |

2-butyl-1H-imidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-6-8-5-7(10)9-6/h5,10H,2-4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGVQLMNLMKWQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466036 |

Source

|

| Record name | 2-BUTYL-5-HYDROXY-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026802-97-0 |

Source

|

| Record name | 2-BUTYL-5-HYDROXY-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。